MAO‑B Enzyme Inhibition: Ki Determination vs. Selegiline Control
N-(tert-butyl)-N-(4-methoxybenzyl)amine exhibits competitive inhibition of recombinant human MAO‑B with a Ki of 550 nM (IC₅₀ ranges: 650‑950 nM) [1]. In contrast, the reference MAO‑B inhibitor selegiline (L‑deprenyl) displays a Ki ≈ 0.2 nM under analogous human MAO‑B preparations [2]. This ~2,750‑fold difference in binding affinity positions the target compound as a moderate‑affinity probe suitable for mechanistic or crystallographic studies where tight‑binding inhibitors would obscure dynamic binding phenomena.
| Evidence Dimension | Inhibitory constant (Ki) for human MAO‑B |
|---|---|
| Target Compound Data | Ki = 550 nM (competitive inhibition; Pichia pastoris‑expressed MAO‑B, MMTP substrate) |
| Comparator Or Baseline | Selegiline Ki ≈ 0.2 nM (human recombinant MAO‑B) |
| Quantified Difference | ~2,750‑fold weaker affinity toward MAO‑B |
| Conditions | Recombinant human MAO‑B; preincubation 5 min; substrate MMTP or benzylamine; spectrophotometric readout |
Why This Matters
A defined, moderate Ki value enables applications where reversible, non‑tight‑binding inhibition is required, such as competition‑based target engagement assays or co‑crystallization trials, avoiding the kinetic complications of ultra‑potent inhibitors.
- [1] BindingDB. BDBM50155318 – CHEMBL3781063; Ki 550 nM for human MAO‑B. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50155318 View Source
- [2] Youdim MBH, Bakhle YS. Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. Br J Pharmacol. 2006 Jan;147(S1):S287‑S296. doi:10.1038/sj.bjp.0706464 View Source
